1-Benzyl-4-(3-hydroxyphenyl)piperidine
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Overview
Description
1-Benzyl-4-(3-hydroxyphenyl)piperidine is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This compound features a piperidine ring substituted with a benzyl group and a hydroxyphenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-hydroxyphenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with benzyl bromide in the presence of a base, followed by reduction and subsequent hydroxylation . Another method includes the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3-hydroxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The benzyl and hydroxyphenyl groups can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl-4-(3-hydroxyphenyl)piperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: It is a precursor for developing drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-hydroxyphenyl)piperidine involves its interaction with specific molecular targets. The benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site, interacting with amino acid residues such as tryptophan and phenylalanine . This interaction modulates neurotransmitter levels, making it useful in treating neurological disorders.
Comparison with Similar Compounds
- 1-Benzyl-4-hydroxypiperidine
- 4-Benzylpiperidine
- 4-(3-Hydroxyphenyl)piperidine
Comparison: 1-Benzyl-4-(3-hydroxyphenyl)piperidine is unique due to the presence of both benzyl and hydroxyphenyl groups, which confer distinct pharmacological properties. Compared to similar compounds, it exhibits enhanced binding affinity and specificity for certain receptors, making it a valuable compound in drug development .
Properties
Molecular Formula |
C18H21NO |
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Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)phenol |
InChI |
InChI=1S/C18H21NO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)14-15-5-2-1-3-6-15/h1-8,13,16,20H,9-12,14H2 |
InChI Key |
BPNZNQGAIFMNES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC(=CC=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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